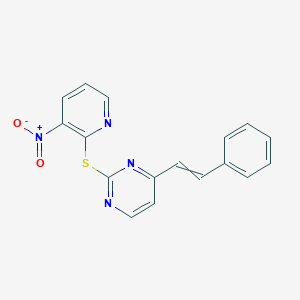
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a styryl group and a sulfanyl group attached to a nitro-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitro-2-pyridinyl sulfanyl intermediate. This can be achieved by reacting 3-nitro-2-pyridinyl chloride with a suitable thiol reagent under basic conditions . The resulting intermediate is then coupled with a 4-styrylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can modulate cellular pathways. The sulfanyl group may also interact with thiol-containing proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline: Similar structure but with an aniline group instead of a styryl group.
3-Nitro-2-pyridinesulfenyl chloride: Contains a sulfenyl chloride group instead of a sulfanyl group.
Uniqueness
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is unique due to the combination of its structural features, which include a nitro-substituted pyridine ring, a sulfanyl group, and a styryl-substituted pyrimidine ring.
Eigenschaften
Molekularformel |
C17H12N4O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(3-nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)15-7-4-11-18-16(15)24-17-19-12-10-14(20-17)9-8-13-5-2-1-3-6-13/h1-12H |
InChI-Schlüssel |
PPSGMZTWRKFOIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















